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Compound of Interest

Compound Name: 3-Amino-4-bromophenol

Cat. No.: B174537

This guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-
bromophenol (CAS No: 100367-37-1), a key intermediate in pharmaceutical and chemical
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, intended for researchers, scientists, and drug development
professionals.

While experimental spectra for 3-Amino-4-bromophenol are not readily available in the public
domain, this guide presents predicted data based on established spectroscopic principles and
data from analogous compounds. This information serves as a valuable reference for the
characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The proton (*H) and carbon-13 (*3C) NMR data provide detailed information about
the chemical environment of the hydrogen and carbon atoms within the molecule.

Predicted *H NMR Spectral Data

The *H NMR spectrum of 3-Amino-4-bromophenol is expected to show distinct signals for the
aromatic, amine (NHz), and hydroxyl (OH) protons. Aromatic protons typically resonate in the
downfield region (& 6.0-8.0 ppm) due to the deshielding effects of the benzene ring. The
chemical shifts are further influenced by the electronic effects of the substituents.
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Chemical Shift (8)

opm (Predicted) Multiplicity Integration Assignment
~70-75 Doublet 1H Aromatic H
~6.7-7.0 Doublet of Doublets 1H Aromatic H
~6.5-6.8 Doublet 1H Aromatic H
~45-55 Broad Singlet 2H Amine (-NH2)
~85-95 Broad Singlet 1H Hydroxyl (-OH)

Predicted **C NMR Spectral Data

In the 13C NMR spectrum, the carbon atoms of the aromatic ring are expected to appear in the
range of & 110-160 ppm.[1] The carbon atom attached to the electronegative oxygen of the
hydroxyl group will be significantly deshielded and appear at a higher chemical shift. Similarly,
the carbon bonded to the bromine atom will also be downfield.

Chemical Shift (6) ppm (Predicted) Assignment
~ 150 - 158 C-OH

~ 140 - 148 C-NH:z
~125-135 Aromatic C-H
~120- 130 Aromatic C-H
~115-125 Aromatic C-H
~105-115 C-Br

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 3-Amino-4-bromophenol is

characterized by the absorption bands of the amine (NH2) and hydroxyl (OH) groups.[1]
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Wavenumber (cm~?)

. Intensity Assignment
(Predicted)
3500 - 3200 Strong, Broad O-H Stretch (Phenol)
_ N-H Asymmetric & Symmetric
3450 - 3250 Medium (two bands) )
Stretch (Amine)
1650 - 1580 Medium N-H Bend (Amine)
1600 - 1450 Medium to Strong C=C Aromatic Ring Stretch
1300 - 1200 Strong C-0O Stretch (Phenol)
1100 - 1000 Medium C-N Stretch (Amine)
700 - 500 Medium to Strong C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elemental
composition. The monoisotopic mass of 3-Amino-4-bromophenol is 186.96328 Da.[2] Due to
the presence of bromine, the mass spectrum is expected to show a characteristic isotopic
pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding
to the 7°Br and 8!Br isotopes).

m/z (Predicted) lon

187/189 [M]*

108 M- Br]*

80 [M - Br - COJ*

Experimental Protocols

Standard protocols for obtaining spectroscopic data for a solid organic compound like 3-
Amino-4-bromophenol are as follows:
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NMR Spectroscopy

Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

Dissolution: Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCIs) in a small vial.

Transfer: If any solid remains undissolved, filter the solution or carefully transfer the
supernatant to a clean NMR tube. The solution should be clear and free of particulate matter.

Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer, typically operating at a
frequency of 300 MHz or higher for 1H.

Referencing: Reference the spectra to the residual solvent peak or an internal standard like
tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly on
the crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from
4000 to 400 cm™1,

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

 lonization: Introduce the sample into the mass spectrometer. Electron lonization (El) is a

common technique for this type of molecule.

¢ Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the

molecular ion and key fragments.
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Synthesis Workflow

The following diagram illustrates a common synthetic route for 3-Amino-4-bromophenol,
starting from 3-nitro-4-aminophenol.

Step 1: Diazotization Step 2: Bromination Intermediate Step 3: Reduction Final Product

CuBr, HBr Fe, NH2NH2-H20
Formation of 40-50 °C Sandmeyer Reaction . Ethanol, Reflux .| Reduction of .
Diazonium Salt (Bromination) 3-Nitro-4-bromophenol L Nitro Group 3-Amino-4-bromophenol

Starting Material

3-Nitro-4-aminophenol

Click to download full resolution via product page
Caption: Synthetic pathway for 3-Amino-4-bromophenol.

Spectroscopic Analysis Workflow

The following diagram outlines a general workflow for the spectroscopic analysis of a chemical
compound like 3-Amino-4-bromophenol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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